Dorsomorphin, also known as compound C, is classified as a small molecule inhibitor. It was initially identified through a screening process aimed at discovering compounds that could perturb dorsoventral axis formation in zebrafish embryos. The compound's structure is characterized by the formula CHNO·2HCl·HO, with a molecular weight of approximately 490.43 g/mol . Dorsomorphin functions primarily through the inhibition of BMP type I receptors, specifically ALK2, ALK3, and ALK6, which are crucial for BMP-mediated signaling pathways involved in various biological processes .
The synthesis of dorsomorphin involves several steps utilizing parallel library synthesis techniques. Initial efforts focused on modifying the pyrimidine core structure to enhance the compound's bioactivity and selectivity against BMP signaling. The synthesis process yielded 63 distinct compounds, with dorsomorphin being identified for its potent inhibitory effects on BMP signaling pathways . The specific synthetic route includes:
Dorsomorphin participates in several critical chemical reactions, particularly involving its inhibitory effects on BMP signaling pathways:
The mechanism by which dorsomorphin exerts its effects involves:
Dorsomorphin exhibits several notable physical and chemical properties:
Dorsomorphin has diverse applications in scientific research:
Dorsomorphin (6-[4-(2-Piperidin-1-yl-ethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine), initially termed "Compound C," was discovered through a pioneering zebrafish (Danio rerio) chemical genetic screen designed to identify compounds disrupting dorsoventral (DV) embryonic patterning. This screen evaluated over 7,500 compounds for their ability to induce dorsalization—a phenotype characterized by expansion of dorsal structures (e.g., nervous system) at the expense of ventral tissues (e.g., tail fin). Dorsomorphin emerged as a potent inducer of this defect, phenocopying genetic mutations in bone morphogenetic protein (BMP) pathway components like lost-a-fin (ALK8 mutant) and noggin-overexpressing zebrafish [2] [3].
The zebrafish model revealed dose- and time-dependent effects of dorsomorphin:
Molecular analyses confirmed dorsomorphin’s BMP-inhibitory mechanism. It reduced expression of the ventral marker eve1 while expanding dorsal markers (pax2a, egr2b, myod). Critically, dorsomorphin reversed ventralization in chordin morphants—zebrafish embryos lacking an endogenous BMP antagonist—confirming functional BMP pathway antagonism [2]. Subsequent biochemical studies identified its direct inhibition of BMP type I receptor kinases ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B), with half-maximal inhibitory concentrations (IC50) of ~50 nM for ALK2 in cell-free assays [3] [4]. This contrasted with its previously known activity as an AMP-activated kinase (AMPK) inhibitor (Ki = 109 nM); structurally unrelated AMPK inhibitors failed to dorsalize embryos, confirming BMP specificity in developmental contexts [2] [9].
Administration Time (h.p.f.) | Phenotypic Severity | Developmental Defects | Genetic Phenocopy |
---|---|---|---|
1–2 | Severe | Disrupted gastrulation, ovoid morphology, abnormal somites | swirl (BMP2 mutant), snailhouse (ALK8 mutant) |
6–8 | Moderate | Absent ventral tail fin, reduced intermediate cell mass | lost-a-fin (ALK8 mutant), noggin overexpression |
≥24 (post-DV patterning) | Mild | Impaired osteogenesis | dagger (BMP inhibitor overexpression) |
Dorsomorphin serves as a foundational pharmacologic tool for dissecting BMP signaling dynamics due to its target selectivity and temporal controllability. It inhibits BMP type I receptors by competitively binding the ATP-binding pocket, blocking kinase activity and subsequent phosphorylation of receptor-regulated SMADs (SMAD1/5/8). This prevents SMAD complex formation with SMAD4 and nuclear translocation, thereby suppressing transcription of BMP target genes (e.g., ID1, HEPCIDIN) [1] [3].
Key mechanistic features include:
Target Kinase | Inhibition Activity | Cellular/Developmental Consequence |
---|---|---|
ALK2 | IC50 ~50 nM (biochemical) | Blocks dorsal-ventral patterning, hepcidin expression |
ALK3 | IC50 ~100–500 nM (cellular) | Inhibits osteogenic differentiation, cardiomyogenesis |
ALK6 | IC50 ~1–5 µM (cellular) | Disrupts chondrogenesis, limb development |
AMPK | Ki = 109 nM | No contribution to dorsalization phenotypes |
VEGFR2/PDGFRβ | Weak inhibition at ≥10 µM | No vascular defects in zebrafish at dorsalizing doses |
In biomedical research, dorsomorphin enables precise interrogation of BMP roles across contexts:
Derivatives like LDN-193189 (improved ALK2/3 potency) and K02288 (ALK2-selective) were developed to address dorsomorphin’s off-target effects (e.g., AMPK, VEGFR2 inhibition), expanding its utility in dissecting context-specific BMP functions [4]. These compounds retain core pharmacophore elements while optimizing interactions within the kinase hydrophobic pocket.
Biological Context | Application | Key Outcome | Reference |
---|---|---|---|
Zebrafish DV patterning | Pathway validation | Phenocopied BMP mutants; rescued chordin morphants | [2] [3] |
Mouse ESC differentiation | Cardiomyocyte induction | 20–30-fold increase in beating cardiomyocytes | [7] |
Hepatic iron homeostasis | Hepcidin modulation | Normalized hepcidin expression during inflammation | [2] |
Colorectal cancer MDR | ABCG2 inhibition | Restored sensitivity to mitoxantrone/doxorubicin | [8] |
Compounds Mentioned in the Article
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9